5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde
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Overview
Description
5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine to form the respective hydrazide. This intermediate is then attacked by isothiocyanates to form substituted thiosemicarbazides, which are further cyclized using ethyl bromoacetate and fused sodium acetate to give the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of fluorescent brightening agents for textiles and other materials.
Mechanism of Action
The exact mechanism of action of 5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is not fully understood. quinazoline derivatives are known to interact with various molecular targets and pathways. They can inhibit enzymes such as NOS-II, TNF-a, and MAPK, which are involved in inflammatory processes . The compound’s effects are likely mediated through similar pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory and analgesic properties.
2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carboxamides: Used as fluorescent brightening agents.
Uniqueness
5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The combination of the quinazoline core with the fluorine and phenyl groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9FN2O2 |
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Molecular Weight |
268.24 g/mol |
IUPAC Name |
5-fluoro-4-oxo-3-phenylquinazoline-2-carbaldehyde |
InChI |
InChI=1S/C15H9FN2O2/c16-11-7-4-8-12-14(11)15(20)18(13(9-19)17-12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
XGVHLDHMDKUFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=CC=C3)F)C=O |
Origin of Product |
United States |
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